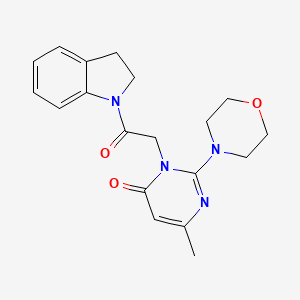
2-Butil-1-benzofurano-3-carbaldehído
Descripción general
Descripción
2-Butyl-1-benzofuran-3-carbaldehyde (2-BBFC) is a novel aldehyde compound with a wide range of potential applications in both scientific research and industrial production. It is a colorless liquid at room temperature and has a pleasant aroma. 2-BBFC is highly reactive and has a variety of interesting chemical and physical properties. It has been used in a variety of scientific research applications, including as a reagent for synthesis, as an analytical tool, and as a catalyst for chemical reactions. It has also been used in industrial production, such as in the production of pharmaceuticals, fragrances, and food additives.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
El 2-Butil-1-benzofurano-3-carbaldehído sirve como un bloque de construcción crucial en la síntesis de compuestos farmacéuticos innovadores . Su versatilidad encuentra su camino en una amplia gama de aplicaciones científicas .
Actividad Antitumoral
Los compuestos benzofuránicos, incluido el this compound, han mostrado fuertes actividades antitumorales . Se han utilizado como agentes anticancerígenos .
Actividad Antibacteriana
Los compuestos benzofuránicos han demostrado propiedades antibacterianas significativas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antibacterianos .
Actividad Antioxidante
Estos compuestos también exhiben actividades antioxidantes . Potencialmente, se pueden usar en el tratamiento de enfermedades causadas por estrés oxidativo .
Actividad Antiviral
Los compuestos benzofuránicos han mostrado actividades antivirales . Por ejemplo, un compuesto benzofuránico macrocíclico descubierto recientemente tiene actividad antiviral contra el virus de la hepatitis C y se espera que sea un fármaco terapéutico eficaz para la enfermedad de la hepatitis C .
Síntesis de Estructuras Complejas
Los compuestos benzofuránicos se utilizan en la síntesis de estructuras complejas . Se están estudiando, caracterizando y cribando productos naturales recién aislados con estructuras complejas para posibles actividades biológicas .
Terapia Anticáncer
Los compuestos benzofuránicos más reconocidos con amplias aplicaciones farmacéuticas incluyen amiodarona, angelicina, bergapteno, nodekenetina, xanthotoxina y ácido úsnico. Estos compuestos se han utilizado ampliamente en la terapia antiarrítmica, dermatológica y contra el cáncer .
Terapia Antiarrítmica
La amiodarona, un compuesto benzofuránico, se ha utilizado ampliamente en la terapia antiarrítmica . Esto ilustra el valor crítico de la aplicación clínica de los compuestos benzofuránicos .
Mecanismo De Acción
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects , suggesting that 2-Butyl-1-benzofuran-3-carbaldehyde may also interact with its targets to inhibit cell growth. The compound may bind to its targets, altering their function and leading to downstream effects such as the inhibition of cell proliferation.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that multiple pathways are affected. These could include pathways related to cell growth and proliferation, oxidative stress response, and viral replication, among others.
Pharmacokinetics
The compound’s molecular weight of 20225 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 2-Butyl-1-benzofuran-3-carbaldehyde’s action are likely to be diverse, given the range of biological activities exhibited by benzofuran derivatives . These effects could include the inhibition of cell growth and proliferation, modulation of oxidative stress response, and interference with viral replication.
Propiedades
IUPAC Name |
2-butyl-1-benzofuran-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8-9H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQDWMWCWBOZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2486270.png)
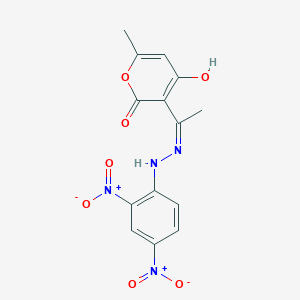
![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride](/img/structure/B2486275.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)
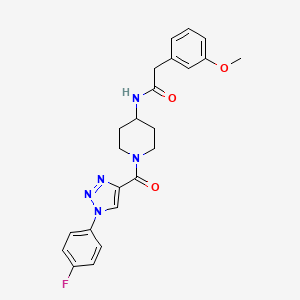
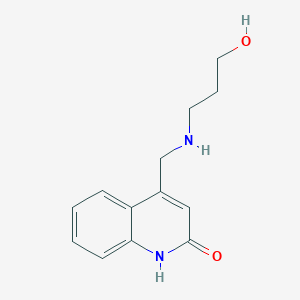
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)

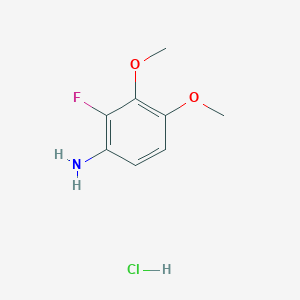
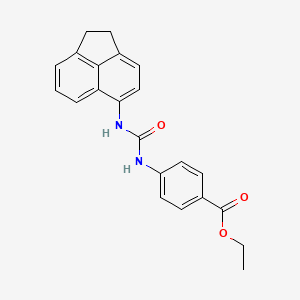
![3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2486290.png)
